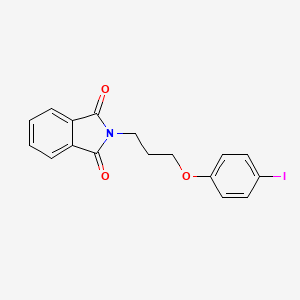
1-(4-Iodophenoxy)-3-(phthalimido)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications
准备方法
The synthesis of 2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common synthetic route includes the reaction of phthalic anhydride with 4-iodophenol and 3-bromopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
化学反应分析
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
科学研究应用
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of multifunctionalized derivatives.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. It has shown promise in inhibiting certain enzymes and receptors.
Medicine: The compound’s derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. They are also explored for their potential use in treating neurodegenerative diseases.
作用机制
The mechanism of action of 2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The binding of the compound to these enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
相似化合物的比较
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione can be compared with other isoindole-1,3-dione derivatives, such as:
2-[3-(4-Methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione: This compound has a methoxy group instead of an iodophenoxy group, which affects its reactivity and biological activity.
2-[3-(4-Chlorophenoxy)propyl]-1H-isoindole-1,3(2H)-dione:
2-[3-(4-Bromophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar to the iodophenoxy derivative, but with a bromine atom, leading to differences in reactivity and biological effects.
属性
分子式 |
C17H14INO3 |
|---|---|
分子量 |
407.20 g/mol |
IUPAC 名称 |
2-[3-(4-iodophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14INO3/c18-12-6-8-13(9-7-12)22-11-3-10-19-16(20)14-4-1-2-5-15(14)17(19)21/h1-2,4-9H,3,10-11H2 |
InChI 键 |
NIVJFFPRXWUADZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















